5-(3-CARBOXY-5-FLUOROPHENYL)NICOTINIC ACID
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Overview
Description
. This compound is characterized by the presence of a carboxylic acid group and a fluorine atom on the phenyl ring, which is attached to a nicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Carboxy-5-fluorophenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-fluorobenzoic acid, followed by reduction to form the corresponding amine. This amine is then subjected to diazotization and subsequent Sandmeyer reaction to introduce the carboxylic acid group. The final step involves coupling with nicotinic acid under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the carboxylic acid group to form corresponding amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(3-Carboxy-5-fluorophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
5-(4-Carboxy-3-fluorophenyl)nicotinic acid: This compound is structurally similar but differs in the position of the carboxylic acid group on the phenyl ring.
5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness: 5-(3-Carboxy-5-fluorophenyl)nicotinic acid is unique due to the specific positioning of the carboxylic acid and fluorine groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-3-7(1-8(4-11)12(16)17)9-2-10(13(18)19)6-15-5-9/h1-6H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUKKQNBYLICOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687866 |
Source
|
Record name | 5-(3-Carboxy-5-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-66-0 |
Source
|
Record name | 5-(3-Carboxy-5-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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